bicyclo[2.2.2]oct-5-en-2-ol physical and chemical properties data
bicyclo[2.2.2]oct-5-en-2-ol physical and chemical properties data
An In-Depth Technical Guide to Bicyclo[2.2.2]oct-5-en-2-ol: Physical Properties, Synthetic Methodologies, and Pharmaceutical Applications
Executive Summary
Bicyclo[2.2.2]oct-5-en-2-ol is a highly strained, bridged bicyclic secondary alcohol that serves as a critical scaffold in advanced organic synthesis, photochemistry, and pharmaceutical drug development. Its rigid three-dimensional structure provides exceptional stereochemical control, making it an ideal substrate for studying divergent photochemical pathways (such as the Paternò-Büchi reaction versus Norrish Type I cleavage) and serving as a conformationally locked pharmacophore in the design of L/T calcium channel blockers. This whitepaper synthesizes the physical properties, validated synthetic protocols, and mechanistic reactivity of bicyclo[2.2.2]oct-5-en-2-ol to provide a comprehensive resource for researchers and drug development professionals.
Structural Characteristics and Physical Properties
The bicyclo[2.2.2]octene framework is characterized by its rigid, bridged structure, which minimizes conformational entropy and enforces strict facial stereoselectivity during chemical reactions. Depending on the stereocenter at the C2 position, the hydroxyl group can occupy either an endo or exo position, fundamentally altering the molecule's spatial geometry and downstream reactivity[1].
Table 1: Physical and Chemical Properties Summary
| Property | Value |
| IUPAC Name | Bicyclo[2.2.2]oct-5-en-2-ol |
| CAS Registry Number | 19245-72-8 (1α,2β,4α isomer)[2]; 6688-07-9 (Rel-(1R,2S,4R) isomer)[3] |
| Molecular Formula | C8H12O[2] |
| Molecular Weight | 124.18 g/mol |
| Structural Class | Bridged bicyclic secondary alcohol |
| Key Derivatives | 2-benzoyl-bicyclo[2.2.2]oct-5-en-2-ol[4]; 5-phenyl-bicyclo[2.2.2]oct-5-en-2-ol[5] |
Synthetic Methodologies: The Diels-Alder Approach
The most efficient route to construct the bicyclo[2.2.2]octene core is through a [4+2] Diels-Alder cycloaddition. By reacting a cyclic diene (e.g., cyclohexa-1,3-diene) with an appropriate dienophile under Lewis acid catalysis, the bicyclic framework is assembled in a single step with high regiocontrol[1].
Workflow of Lewis acid-catalyzed Diels-Alder synthesis for bicyclo[2.2.2]oct-5-en-2-ol.
Protocol: Diastereoselective Synthesis of an ACT-280778 Intermediate
The following self-validating protocol details the substrate-controlled diastereoselective enolate addition used to synthesize rac-(1R,2R,4R*)-(2-hydroxy-5-phenyl-bicyclo[2.2.2]oct-5-en-2-yl)-acetic acid tert-butyl ester, a key intermediate for the L/T calcium channel blocker ACT-280778[5].
Step-by-Step Methodology & Causality:
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Kinetic Base Generation: Dissolve 0.51 mL of diisopropylamine (DIPA) in 0.5 mL THF. Dropwise add 2.2 mL of n-butyllithium (1.6M in hexanes) at -20°C. Causality: The low temperature ensures the kinetic formation of Lithium Diisopropylamide (LDA) without degrading the THF solvent.
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Solvent Modulation: After 10 minutes, add 0.5 mL of toluene and stir for 30 minutes. Causality: Toluene modulates the aggregation state of LDA, enhancing its reactivity and stereoselectivity in the subsequent enolization step.
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Enolate Formation: Cool the mixture to -50°C and add 0.73 mL of tert-butyl acetate. Stir for 1 hour. Causality: The bulky tert-butyl group prevents self-condensation (Claisen condensation) of the ester, ensuring quantitative formation of the ester enolate.
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Diastereoselective Addition: Add 0.32 g of rac-(1R,4R)-5-phenyl-bicyclo[2.2.2]oct-5-en-2-one dissolved in 1 mL THF dropwise. Stir at -50°C to -20°C for 2.5 hours. Causality: The rigid bicyclo[2.2.2]octene framework exerts strong facial bias. The enolate attacks from the less sterically hindered face, yielding high diastereomeric excess (dr) for the target stereoisomer.
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Quenching & Isolation: Pour the reaction mixture onto ice/aqueous HCl. Separate the organic phase, wash, and evaporate. Causality: Acidic quenching protonates the resulting alkoxide and neutralizes residual LDA, preventing retro-aldol reversion.
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Validation: Purify via column chromatography (Heptane-EtOAc 9:1). Self-Validation System: Analyze the major racemate via LC-MS. The expected retention time (tR) is 1.06 min with a mass signal [M-(CH3)3-H2O+H]+ of 241.11 m/z, confirming the successful addition and structural integrity of the tertiary alcohol.
Chemical Reactivity: Stereocontrolled Photochemistry & Rearrangements
Paternò-Büchi Reaction vs. Alpha-Cleavage
The stereochemistry of the bicyclo[2.2.2]oct-5-en-2-ol framework dictates its photochemical fate, making it a critical subject of study for photoinitiator design[1]. When substituted with a benzoyl group at the C2 position (2-benzoyl-bicyclo[2.2.2]oct-5-en-2-ol), the molecule exhibits divergent pathways upon UV irradiation depending on whether the benzoyl group is in the endo or exo configuration[4][6].
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Exo-Isomer Pathway: The exo-isomer undergoes a Norrish Type I α-cleavage from its triplet excited state. Because the benzoyl group points away from the endocyclic double bond, intramolecular reactions are sterically precluded. This cleavage generates a benzoyl and an α-hydroxyalkyl radical pair, which efficiently initiates radical polymerization (e.g., in UV-curable coatings)[6].
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Endo-Isomer Pathway: Conversely, the endo-isomer places the excited carbonyl oxygen in close spatial proximity to the π-system of the C5-C6 double bond. This geometric alignment perfectly satisfies the requirements for a Paternò-Büchi [2+2] cycloaddition[6][7]. The reaction yields a tetracyclic oxetane without the formation of free radicals, rendering the endo-isomer inactive as a photoinitiator[4][6].
Stereocontrolled photochemical reaction pathways of bicyclo[2.2.2]oct-5-en-2-ol isomers.
Pinacol-Type Rearrangement
The bicyclo[2.2.2]oct-5-en-2-ol system is also a strategic intermediate in complex natural product synthesis. In the first total synthesis of (±)-2-thiocyanatoneopupukeanane (a marine sesquiterpene), the core tricyclo[4.3.1.0^{3,7}]decane skeleton is constructed via a pinacol-type rearrangement[8]. The bicyclo[2.2.2]oct-5-en-2-ol derivative undergoes a highly stereocontrolled 1,2-alkyl shift to form a ring-expanded bicyclo[3.2.1]oct-6-en-2-one derivative. The rigid geometry of the starting bicyclic system ensures orbital alignment that dictates the migratory aptitude of the carbon-carbon bonds[8].
Pharmaceutical Applications: L/T Calcium Channel Blockers
Bicyclo[2.2.2]oct-5-en-2-ol derivatives are vital scaffolds in modern drug development[9]. A prime example is the development of ACT-280778, a potent L/T calcium channel blocker[5].
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Mechanism & Indication: T-type calcium channels are distributed across coronary vasculature, the sinoatrial node, and the brain. Blockers of these channels offer cardiovascular protection and are investigated for treating hypertension, angina pectoris, and neurodegenerative disorders.
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Structural Role: The 5-phenyl-bicyclo[2.2.2]oct-5-en-2-ol moiety provides a lipophilic, sterically defined core that precisely orients the attached pharmacophores (such as the dimethoxy-benzoimidazol-propyl-methyl-amino chain) into the binding pocket of the calcium channel[5]. The rigid bicyclic structure reduces conformational entropy, thereby increasing binding affinity and target selectivity.
Conclusion
Bicyclo[2.2.2]oct-5-en-2-ol is far more than a simple cyclic alcohol; it is a highly tunable, conformationally locked platform. Whether utilized to dictate the absolute stereochemistry of a Paternò-Büchi cycloaddition, to facilitate a complex pinacol rearrangement, or to anchor the pharmacophore of a novel cardiovascular drug, its unique physical and chemical properties make it an indispensable tool in the arsenal of modern chemical research and drug development.
Sources
- 1. Stereocontrolled photo-reaction pathways of endo/exo-2-benzoyl-substituted bicyclo[2.2.2]oct-5-en-2-ol: Paternò–Büchi reaction versus α-cleavage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. 53783-87-2|bicyclo[2.2.1]hept-2-en-7-ol|BLD Pharm [bldpharm.com]
- 4. Stereocontrolled photo-reaction pathways of endo/exo-2-benzoyl-substituted bicyclo[2.2.2]oct-5-en-2-ol: Paternò–Büchi reaction versus α-cleavage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Stereocontrolled photo-reaction pathways of endo/exo-2-benzoyl-substituted bicyclo[2.2.2]oct-5-en-2-ol: Paternò–Büchi reaction versus α-cleavage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP2630111A2 - Preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
